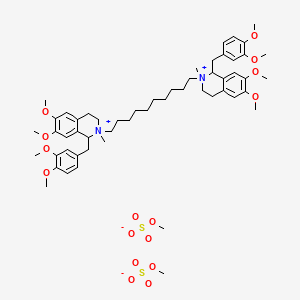

Laudexium metilsulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Laudexiummethylsulfat ist ein neuromuskuläres Blockierungsmittel oder ein Skelettmuskelrelaxans. Es gehört zur Kategorie der nicht-depolarisierenden neuromuskulären Blockierungsmittel und wurde als Zusatzmittel in der chirurgischen Anästhesie eingesetzt, um die endotracheale Intubation zu erleichtern und während der Operation oder mechanischen Beatmung für Skelettmuskelrelaxation zu sorgen . Obwohl es in den frühen 1950er Jahren klinisch eingeführt wurde, wird es in der klinischen Praxis nicht mehr eingesetzt .

Vorbereitungsmethoden

Laudexiummethylsulfat wird durch eine Reihe von chemischen Reaktionen synthetisiert, die quartäre Ammoniumsalze umfassen, die von Laudanosin abgeleitet sind . Der Syntheseweg beinhaltet typischerweise die Reaktion von 1,10-Decanediylbis(3,4-Dimethoxybenzyl)-6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisochinolinium mit Methylsulfat . Die Reaktionsbedingungen umfassen die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktion zu erleichtern . Industrielle Produktionsmethoden sind ähnlich, aber auf eine größere Menge skaliert, um Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Laudexiummethylsulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können Laudexiummethylsulfat in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylgruppen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Alkylierungsmittel . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Laudexiummethylsulfat wurde in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet, darunter:

Chemie: Es dient als Modellverbindung zum Studium von neuromuskulären Blockierungsmitteln und deren Wechselwirkungen mit anderen Chemikalien.

Biologie: Forscher verwenden Laudexiummethylsulfat, um seine Auswirkungen auf Muskelrelaxation und neuromuskuläre Übertragung zu untersuchen.

Medizin: Obwohl es nicht mehr klinisch eingesetzt wird, hat es eine historische Bedeutung in der Entwicklung von neuromuskulären Blockierungsmitteln.

Wirkmechanismus

Laudexiummethylsulfat übt seine Wirkung aus, indem es die Übertragung von Nervenimpulsen auf die Muskeln blockiert. Es bindet an nikotinische Acetylcholinrezeptoren an der neuromuskulären Verbindung und verhindert, dass Acetylcholin an den Rezeptor bindet und ihn aktiviert . Diese Hemmung führt zu Muskelrelaxation und Lähmung, was während chirurgischer Eingriffe nützlich ist . Die pharmakologische Wirkung von Laudexiummethylsulfat kann durch Anticholinesterasen antagonisiert werden .

Wirkmechanismus

Laudexium methylsulfate exerts its effects by blocking the transmission of nerve impulses to the muscles. It binds to nicotinic acetylcholine receptors at the neuromuscular junction, preventing acetylcholine from binding and activating the receptor . This inhibition leads to muscle relaxation and paralysis, which is useful during surgical procedures . The pharmacological action of laudexium methylsulfate can be antagonized by anticholinesterases .

Vergleich Mit ähnlichen Verbindungen

Laudexiummethylsulfat ähnelt anderen nicht-depolarisierenden neuromuskulären Blockierungsmitteln, wie zum Beispiel:

Tubocurarin: Laudexiummethylsulfat hat etwa die Hälfte der Potenz und einen langsameren Wirkungseintritt im Vergleich zu Tubocurarin.

Pancuronium: Beide Verbindungen werden zur Muskelrelaxation während der Operation eingesetzt, aber Pancuronium hat eine andere chemische Struktur und ein anderes pharmakokinetisches Profil.

Die Besonderheit von Laudexiummethylsulfat liegt in seiner spezifischen chemischen Struktur und seiner historischen Bedeutung bei der Entwicklung von neuromuskulären Blockierungsmitteln .

Eigenschaften

CAS-Nummer |

3253-60-9 |

|---|---|

Molekularformel |

C54H80N2O16S2 |

Molekulargewicht |

1077.3 g/mol |

IUPAC-Name |

1-[(3,4-dimethoxyphenyl)methyl]-2-[10-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]decyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium;methyl sulfate |

InChI |

InChI=1S/C52H74N2O8.2CH4O4S/c1-53(27-23-39-33-49(59-7)51(61-9)35-41(39)43(53)29-37-19-21-45(55-3)47(31-37)57-5)25-17-15-13-11-12-14-16-18-26-54(2)28-24-40-34-50(60-8)52(62-10)36-42(40)44(54)30-38-20-22-46(56-4)48(32-38)58-6;2*1-5-6(2,3)4/h19-22,31-36,43-44H,11-18,23-30H2,1-10H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |

InChI-Schlüssel |

LADQAYSLFLCKOD-UHFFFAOYSA-L |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCCCCCCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |

Kanonische SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCCCCCCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Laudexium methylsulfate; Laudexium; Laudolissin methosulphate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

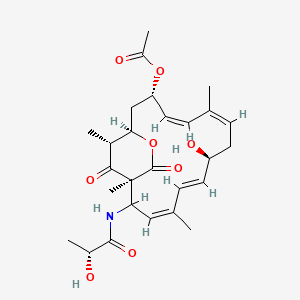

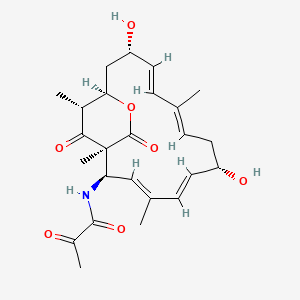

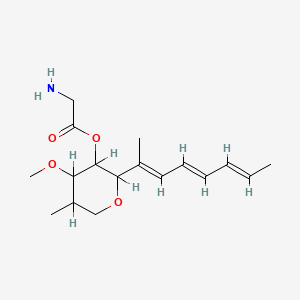

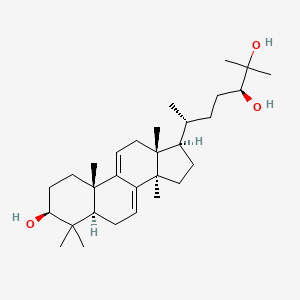

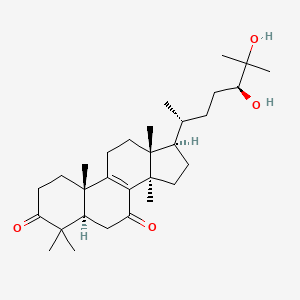

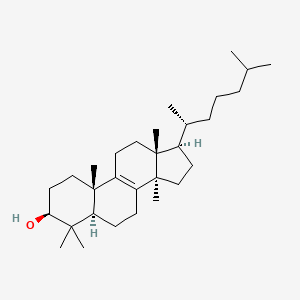

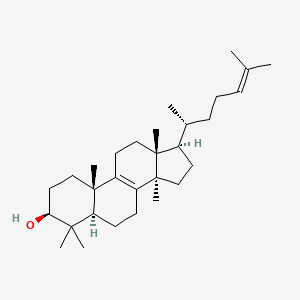

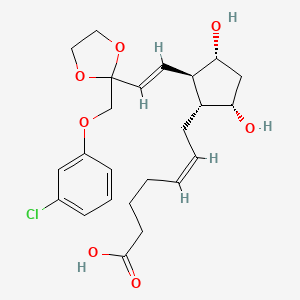

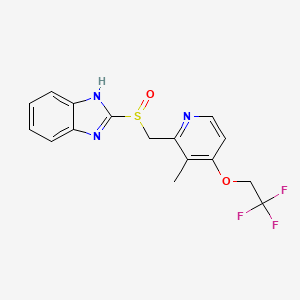

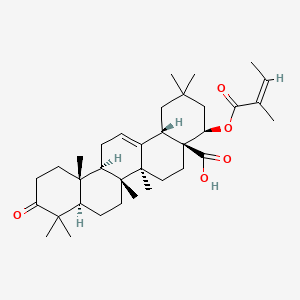

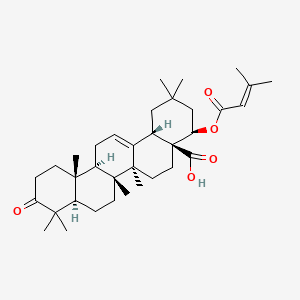

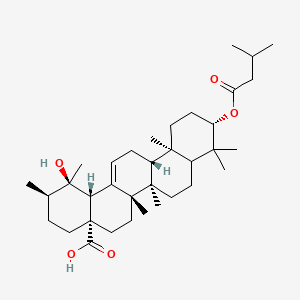

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.